Clemastine fumarate is a first-generation antihistamine [, ]. It is classified as an ethanolamine antihistamine and is a racemic mixture of its two enantiomers [, ]. Clemastine fumarate is used in scientific research to study its effects on various biological processes, including its anti-inflammatory, anti-allergic, and potential remyelinating properties [, , ].
Clemastine fumarate is synthesized from natural and synthetic precursors. Its classification falls under the category of antihistamines, specifically targeting the H1 receptor. It is also noted for having muscarinic acetylcholine receptor antagonistic properties, which contribute to its sedative effects .
The synthesis of clemastine fumarate involves several steps:
Clemastine fumarate has a complex molecular structure characterized by the following features:
The three-dimensional conformation allows for effective binding to the H1 receptor, which is critical for its function as an antihistamine .
Clemastine fumarate participates in various chemical reactions primarily related to its pharmacological activity:
Clemastine fumarate exerts its effects primarily through:
The efficacy of clemastine fumarate can be quantified by its EC50 value against specific targets; for instance, it demonstrates sub-micromolar activity against Leishmania amazonensis, indicating significant pharmacological versatility .
Clemastine fumarate possesses distinct physical and chemical properties:
These properties are crucial for understanding its bioavailability and pharmacokinetics.
Clemastine fumarate has several scientific applications:
Clemastine fumarate promotes central nervous system remyelination primarily through antagonism of the muscarinic acetylcholine receptor M1 (CHRM1) on oligodendrocyte progenitor cells. This inhibition disinhibits key intracellular signaling cascades essential for oligodendrocyte maturation:
Table 1: Clemastine-Induced Molecular Events in Oligodendrocyte Differentiation
Target | Downstream Effect | Functional Outcome | Model |
---|---|---|---|
CHRM1 | ↑ p-ERK1/2, ↑ Myrf, ↑ Olig2 | Enhanced myelin gene expression | Rat spinal cord injury |
H3K9 methyltransferases | Histone modification | Chromatin remodeling for differentiation | Social isolation mice |
Glutathione S-transferase 4α | ↑ 4-HNE signaling | Oligodendrocyte progenitor maturation | In vitro OPC cultures |
Beyond oligodendrocyte differentiation, clemastine directly facilitates structural myelin repair through muscarinic receptor-dependent mechanisms:
Clemastine’s dual affinity for histamine H1 receptors (HRH1) and muscarinic receptors creates a multimodal pharmacodynamic profile:
Clemastine polarizes microglia toward an anti-inflammatory phenotype, crucial for resolving neuroinflammation in demyelinating contexts:
Table 2: Clemastine’s Effects on Neuroinflammatory Markers
Condition | M1 Marker Change | M2 Marker Change | Cytokine Outcome |
---|---|---|---|
Intracerebral hemorrhage | ↓ iNOS, ↓ IL-1β | ↑ Arg-1, ↑ IL-10 | ↓ Neuronal apoptosis |
Chronic mild stress | ↓ TNF-α, ↓ IL-1β | Not reported | ↑ Sucrose preference |
Spinal cord injury | ↓ IL-6, ↓ TNF-α | ↑ TGF-β | ↓ Axonal degeneration |
Emerging evidence reveals context-dependent risks of clemastine in progressive neuroinflammatory states:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7